1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with the molecular formula C14H23BrN2O2 It is characterized by a pyrimidinedione core substituted with an 8-bromooctyl chain and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the alkylation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 8-bromooctyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 8-bromooctyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinedione core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(8-bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromooctyl chain allows for hydrophobic interactions, while the pyrimidinedione core can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-quinolinedione
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-naphthyridinedione
Comparison: 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the pyrimidinedione core. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in electronic and steric properties. The presence of the bromooctyl chain also imparts distinct hydrophobic characteristics, influencing its solubility and interaction with biological targets.
Properties
CAS No. |
351068-72-9 |
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Molecular Formula |
C14H23BrN2O2 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23BrN2O2/c1-12-11-13(18)16(2)14(19)17(12)10-8-6-4-3-5-7-9-15/h11H,3-10H2,1-2H3 |
InChI Key |
XNFFMGKTEYEWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCCCCBr)C |
Origin of Product |
United States |
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